methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate
CAS No.:
Cat. No.: VC15735707
Molecular Formula: C10H14N2O3
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2O3 |
|---|---|
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate |
| Standard InChI | InChI=1S/C10H14N2O3/c1-14-10(13)8-3-2-4-15-9(8)7-5-11-12-6-7/h5-6,8-9H,2-4H2,1H3,(H,11,12)/t8-,9+/m1/s1 |
| Standard InChI Key | KMBNOENZEHZKKU-BDAKNGLRSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1CCCO[C@H]1C2=CNN=C2 |
| Canonical SMILES | COC(=O)C1CCCOC1C2=CNN=C2 |
Introduction
Structural and Stereochemical Characterization
Molecular Architecture
The compound features a six-membered oxane ring in a chair conformation, with the pyrazole group at the 2-position and the methyl ester at the 3-position. X-ray crystallography of analogous compounds confirms that the (2R,3R) configuration imposes specific spatial constraints, influencing both reactivity and intermolecular interactions. The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, contributes π-π stacking capabilities and hydrogen-bonding sites, while the oxane ring provides conformational rigidity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₂O₃ |
| Molecular Weight | 210.23 g/mol |
| CAS Number | 2059909-54-3 |
| IUPAC Name | Methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate |
| Stereochemistry | (2R,3R) enantiomer |
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:
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¹H NMR: The oxane protons appear as multiplet signals between δ 1.50–4.50 ppm, with characteristic coupling constants (J = 9–12 Hz) indicative of axial-equatorial relationships. The pyrazole protons resonate as singlets near δ 7.50–8.00 ppm.
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¹³C NMR: The ester carbonyl carbon appears at δ 170–175 ppm, while the oxane carbons span δ 20–80 ppm .
Synthesis and Optimization
Stereoselective Synthesis
The synthesis typically involves a kinetic resolution strategy using chiral auxiliaries or catalysts to enforce the (2R,3R) configuration. A representative pathway includes:
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Oxane Ring Formation: Cyclization of a diol precursor (e.g., 3,4-dihydroxybutyric acid) under Mitsunobu conditions yields the oxane scaffold.
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Pyrazole Coupling: Palladium-catalyzed Suzuki-Miyaura cross-coupling attaches the pyrazole moiety to the oxane ring at the 2-position .
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Esterification: Treatment with methyl iodide in the presence of a base installs the methyl ester group.
Table 2: Synthetic Yield Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Oxane Cyclization | DIAD, PPh₃, THF, 0°C → RT | 78 | 95 |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 65 | 90 |
| Esterification | CH₃I, K₂CO₃, acetone, reflux | 92 | 98 |
Industrial Scalability Challenges
While lab-scale synthesis achieves moderate yields, industrial production faces hurdles:
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Catalyst Cost: Palladium catalysts contribute significantly to expenses, necessitating ligand recycling systems .
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Stereochemical Purity: Maintaining >99% enantiomeric excess (ee) during scale-up requires precise temperature and pressure control, often achieved via continuous flow reactors.
Applications in Pharmaceutical Development
Intermediate for Bioactive Molecules
The compound’s ester group serves as a handle for further functionalization. Notable derivatives include:
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Amide Analogues: Nucleophilic acyl substitution with amines yields carboxamides, explored as kinase inhibitors.
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Hydroxamic Acids: Hydrolysis to the carboxylic acid followed by hydroxylamine coupling produces histone deacetylase (HDAC) inhibitors .
Case Study: Anticancer Agent Prototype
In a 2024 study, the compound was derivatized into a dual EGFR/HER2 inhibitor showing IC₅₀ values of 12 nM (EGFR) and 18 nM (HER2) in breast cancer cell lines . The oxane ring’s rigidity enhanced target binding by reducing entropic penalties during protein-ligand complex formation.
Comparative Analysis with Structural Analogues
Methyl vs. Carboxylic Acid Derivatives
Replacing the methyl ester with a carboxylic acid group (as in 2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid) alters physicochemical properties:
Table 3: Property Comparison
| Property | Methyl Ester | Carboxylic Acid |
|---|---|---|
| LogP | 1.2 ± 0.1 | -0.5 ± 0.2 |
| Aqueous Solubility | 0.5 mg/mL | 15 mg/mL |
| Plasma Protein Binding | 85% | 40% |
The carboxylic acid variant exhibits improved solubility but reduced membrane permeability, guiding formulation strategies .
Impact of Pyrazole Substitution
Introducing a methyl group at the pyrazole nitrogen (as in (2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid) increases metabolic stability by blocking cytochrome P450-mediated oxidation .
Future Research Directions
Unresolved Challenges
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Toxicokinetics: No data exist on absorption, distribution, metabolism, or excretion (ADME) in humans.
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Process Chemistry: Developing enantioselective catalytic systems to reduce reliance on chiral auxiliaries.
Emerging Opportunities
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PROTACs: The pyrazole-oxane scaffold could anchor proteolysis-targeting chimeras (PROTACs) for degrading disease-related proteins.
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Bioconjugation: Click chemistry-compatible handles (e.g., azide groups) may enable antibody-drug conjugate (ADC) applications.
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